molecular formula C13H16ClN5S B14469660 Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- CAS No. 72041-81-7

Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)-

Cat. No.: B14469660
CAS No.: 72041-81-7
M. Wt: 309.82 g/mol
InChI Key: MJLQSKYUMCGPEU-UHFFFAOYSA-N
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Description

Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridyl and thiazolyl group, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridyl and thiazolyl intermediates, followed by their coupling with a guanidine moiety. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high efficiency and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Reagents like acids, bases, and solvents play a crucial role in these reactions. Conditions such as temperature, reaction time, and concentration are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, guanidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridyl and thiazolyl groups may enhance its binding affinity to specific biological targets.

Medicine

In medicine, compounds like guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)-
  • Guanidine, 1-tert-butyl-2-(3-pyridyl)-3-(2-thiazolyl)-
  • Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(1-thiazolyl)-

Uniqueness

Compared to similar compounds, guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- stands out due to the presence of both the chloro and thiazolyl groups. These functional groups may enhance its reactivity and binding affinity, making it more effective in certain applications.

Conclusion

Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject of study for researchers and industry professionals alike.

Properties

CAS No.

72041-81-7

Molecular Formula

C13H16ClN5S

Molecular Weight

309.82 g/mol

IUPAC Name

2-tert-butyl-1-(2-chloropyridin-3-yl)-3-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C13H16ClN5S/c1-13(2,3)19-11(18-12-16-7-8-20-12)17-9-5-4-6-15-10(9)14/h4-8H,1-3H3,(H2,16,17,18,19)

InChI Key

MJLQSKYUMCGPEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC1=C(N=CC=C1)Cl)NC2=NC=CS2

Origin of Product

United States

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